(R)-2-Iodo-3-phenylpropionaldehyde
Description
(R)-2-Iodo-3-phenylpropionaldehyde is a chiral aldehyde compound characterized by a phenyl group at the third carbon and an iodine atom at the second carbon of a propionaldehyde backbone. Its stereochemistry (R-configuration) makes it valuable in asymmetric synthesis, particularly in pharmaceutical intermediates and organocatalysis. The compound is produced by specialized chemical manufacturers such as Dayang Chem (Hangzhou) Co., Ltd., which lists it as part of their product portfolio .
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
(2R)-2-iodo-3-phenylpropanal |
InChI |
InChI=1S/C9H9IO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2/t9-/m1/s1 |
InChI Key |
FGXOGVFQSMIASH-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C=O)I |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Iodo-3-phenylpropionaldehyde can be achieved through several methods. One common approach involves the iodination of ®-3-phenylpropionaldehyde using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, with the aldehyde group remaining intact while the iodine atom is introduced at the alpha position relative to the aldehyde.
Industrial Production Methods
In an industrial setting, the production of ®-2-Iodo-3-phenylpropionaldehyde may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
®-2-Iodo-3-phenylpropionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: ®-2-Iodo-3-phenylpropionic acid.
Reduction: ®-2-Iodo-3-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Iodo-3-phenylpropionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Iodo-3-phenylpropionaldehyde involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, making the compound versatile in organic synthesis. Molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided lacks direct chemical data or comparative studies for (R)-2-Iodo-3-phenylpropionaldehyde. However, based on general structural analogs and functional group reactivity, the following theoretical comparisons can be inferred:
Table 1: Theoretical Comparison of this compound with Structural Analogs
| Compound | Functional Groups | Reactivity/Applications | Chiral Center | Key Differences |
|---|---|---|---|---|
| This compound | Aldehyde, Iodo, Phenyl | Asymmetric synthesis, organocatalysis | Yes (R) | Iodo group enhances electrophilicity |
| 3-Phenylpropionaldehyde | Aldehyde, Phenyl | General aldehyde reactions | No | Absence of iodine reduces reactivity |
| (S)-2-Bromo-3-phenylpropionaldehyde | Aldehyde, Bromo, Phenyl | Similar to iodo analog but lower cost | Yes (S) | Bromine vs. iodine (electrophilicity) |
| 2-Chloro-3-phenylpropionaldehyde | Aldehyde, Chloro, Phenyl | Less reactive in cross-coupling | No | Smaller halogen, weaker leaving group |
Key Observations:
Halogen Substituent : The iodine atom in this compound provides stronger electrophilicity compared to bromine or chlorine analogs, making it more reactive in Suzuki-Miyaura or Ullmann-type couplings .
Chirality: Unlike non-chiral analogs like 3-phenylpropionaldehyde, the (R)-configuration enables enantioselective transformations critical in drug synthesis.
Cost and Availability : Iodo derivatives are generally less common and more expensive than bromo or chloro counterparts due to iodine’s higher atomic weight and synthetic challenges .
Limitations of Available Evidence
For instance:
Thus, the comparisons above are extrapolated from general principles of organic chemistry rather than direct experimental findings.
Recommendations for Further Research
To validate these comparisons, the following studies are recommended:
Kinetic Studies : Compare reaction rates of halogenated aldehydes in cross-coupling reactions.
Chiral Resolution Efficiency : Evaluate enantiomeric excess (ee) achieved using this compound vs. bromo/chloro analogs.
Thermodynamic Stability : Analyze the impact of iodine’s larger atomic size on compound stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

